An In-depth Technical Guide to 3-Chloro-5-fluoro-2-methylaniline (CAS No. 886761-87-1)
An In-depth Technical Guide to 3-Chloro-5-fluoro-2-methylaniline (CAS No. 886761-87-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-fluoro-2-methylaniline (CAS No. 886761-87-1), a substituted aniline of interest in synthetic chemistry. Due to the limited publicly available data on this specific isomer, this document synthesizes the known information and presents a comparative analysis with structurally related and better-documented isomers. This approach aims to provide researchers and drug development professionals with a valuable contextual understanding of its potential properties, synthesis strategies, and applications. The guide includes detailed physicochemical properties, proposed synthetic pathways, potential applications, and safety information, adhering to the principles of scientific integrity and expertise.
Introduction and Core Compound Profile: 3-Chloro-5-fluoro-2-methylaniline
3-Chloro-5-fluoro-2-methylaniline, with the Chemical Abstracts Service (CAS) registry number 886761-87-1, is a halogenated aromatic amine.[1] Its structure, featuring chloro, fluoro, and methyl substitutions on an aniline ring, makes it a potentially valuable building block in medicinal chemistry and material science. The specific arrangement of these functional groups can significantly influence the molecule's reactivity, physicochemical properties, and biological activity.
While in-depth experimental data for this particular isomer is scarce, its structural motifs are present in numerous bioactive compounds. This guide will therefore leverage data from closely related analogues to infer potential characteristics and applications, providing a foundational understanding for researchers exploring this chemical space.
Table 1: Core Profile of 3-Chloro-5-fluoro-2-methylaniline
| Property | Value | Source |
| CAS Number | 886761-87-1 | [1] |
| Molecular Formula | C₇H₇ClFN | [1] |
| Molecular Weight | 159.59 g/mol | [1] |
| SMILES | NC1=CC(F)=CC(Cl)=C1C | [1] |
| MDL Number | MFCD03094195 | [1] |
Physicochemical Properties and Characterization
Detailed experimental data on the physicochemical properties of 3-Chloro-5-fluoro-2-methylaniline are not widely available in the literature. However, based on its structure and data from suppliers, some general characteristics can be outlined.
Table 2: Physicochemical Properties of 3-Chloro-5-fluoro-2-methylaniline
| Property | Value | Notes |
| Appearance | Not specified; likely a liquid or low-melting solid. | Based on similar substituted anilines. |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Insoluble in cold water. | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Spectral Data
Synthesis Methodologies
Proposed Retrosynthetic Analysis
A logical approach to the synthesis of 3-Chloro-5-fluoro-2-methylaniline would involve the reduction of the corresponding nitro compound, 1-chloro-3-fluoro-2-methyl-5-nitrobenzene. The challenge then becomes the regioselective synthesis of this nitroaromatic precursor.
Caption: Retrosynthetic analysis for 3-Chloro-5-fluoro-2-methylaniline.
Comparative Synthesis: 3-Chloro-2-methylaniline (CAS 87-60-5)
The synthesis of the related isomer, 3-Chloro-2-methylaniline, is well-documented and offers insights into potential synthetic strategies. A common method involves the reduction of 2-chloro-6-nitrotoluene.
Experimental Protocol: Synthesis of 3-Chloro-2-methylaniline from 2-Chloro-6-nitrotoluene
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Reaction Setup: In a suitable reaction vessel, create a slurry of iron powder in an acidic aqueous solution (e.g., with hydrochloric acid).
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Addition of Starting Material: Heat the slurry to approximately 90°C. Gradually add 2-chloro-6-nitrotoluene to the heated mixture.
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Reaction: Maintain the reaction under reflux for several hours (e.g., 6 hours) to ensure complete reduction of the nitro group.
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Work-up: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to a pH of 8-9.
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Isolation: The oily product phase is separated. Further purification can be achieved by distillation under reduced pressure.
A patent also describes a method using sulfur and sodium bicarbonate in N,N-dimethylformamide as the reaction solvent with 2-chloro-6-nitrotoluene.[3] Another patented method involves the use of polysulfides.[4]
Caption: Workflow for the synthesis of 3-Chloro-2-methylaniline.
Applications in Research and Drug Development
While specific applications for 3-Chloro-5-fluoro-2-methylaniline are not documented, its structural analogues are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
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Pharmaceuticals: Substituted anilines are foundational in drug discovery. For instance, 3-Chloro-2-methylaniline is a building block for synthesizing various therapeutic agents, including potential anticancer agents.[5] The related compound, 3-Chloro-5-fluoroaniline, is used in the development of anti-cancer and antiviral compounds, as well as glucocorticoid receptor agonists for treating inflammation.[6][7] The presence of a fluorine atom, as in the target molecule, is known to often enhance metabolic stability and binding affinity of drug candidates.
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Agrochemicals: Halogenated anilines are crucial intermediates in the pesticide industry. 3-Chloro-2-methylaniline is a key intermediate for the herbicide Quinclorac.[3]
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Dyes and Pigments: These compounds can also serve as precursors in the manufacturing of dyes.[5]
The unique substitution pattern of 3-Chloro-5-fluoro-2-methylaniline makes it a candidate for creating novel compounds in these fields, offering a different steric and electronic profile compared to its isomers.
Safety and Handling
The safety data sheet for 3-Chloro-5-fluoro-2-methylaniline (CAS 886761-87-1) indicates a lack of comprehensive toxicity data.[8] However, based on GHS classifications from suppliers and data from related anilines, the following precautions should be taken.
Table 3: GHS Hazard Information for 3-Chloro-5-fluoro-2-methylaniline
| Hazard Statement | Description | Source |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Ventilation: Use only outdoors or in a well-ventilated area.
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
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First Aid:
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Inhalation: Move the person to fresh air.
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Skin Contact: Remove contaminated clothing and rinse skin with water.
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Eye Contact: Rinse cautiously with water for several minutes.
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Ingestion: Rinse mouth.[8]
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For related compounds like 3-Chloro-2-methylaniline, hazards such as being harmful if swallowed and toxic in contact with skin are noted.[9] It is prudent to handle 3-Chloro-5-fluoro-2-methylaniline with a similar level of caution.
Comparative Analysis with Related Isomers
To provide a broader context, this section compares the properties of 3-Chloro-5-fluoro-2-methylaniline with its more studied isomers.
Table 4: Comparative Data of Related Aniline Isomers
| Compound | 3-Chloro-2-methylaniline | 3-Fluoro-2-methylaniline | 3-Chloro-5-fluoroaniline |
| CAS Number | 87-60-5 | 443-86-7 | 4863-91-6 |
| Molecular Formula | C₇H₈ClN | C₇H₈FN | C₆H₅ClFN |
| Molecular Weight | 141.60 g/mol | 125.14 g/mol | 145.56 g/mol |
| Boiling Point | 245 °C | 89-91 °C @ 15 mmHg | 98 °C @ 19 mmHg |
| Melting Point | 2 °C | 7 °C | Not available |
| Key Applications | Herbicide (Quinclorac) and dye intermediate, anticancer agent precursor. | Organic and pharmaceutical intermediate. | Anticancer and antiviral agent precursor, agrochemicals. |
| Source | [5][10] | [11] | [6][7] |
This comparison highlights how small changes in the substitution pattern on the aniline ring can lead to different physical properties and established applications.
Conclusion
3-Chloro-5-fluoro-2-methylaniline (CAS 886761-87-1) is a chemical intermediate with potential for application in drug discovery and material science. While specific data for this compound is limited, this guide provides a comprehensive overview based on available information and a comparative analysis of its structural isomers. This approach offers a solid foundation for researchers and scientists, enabling them to make informed decisions about its synthesis, handling, and potential applications. As with any lesser-studied compound, thorough in-house characterization and safety evaluation are paramount for any new research involving this molecule.
References
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Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Safety Data Sheet. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]
Sources
- 1. 886761-87-1|3-Chloro-5-fluoro-2-methylaniline|BLD Pharm [bldpharm.com]
- 2. cenwaymaterials.com [cenwaymaterials.com]
- 3. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 4. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. ossila.com [ossila.com]
- 8. echemi.com [echemi.com]
- 9. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Chloro-2-methylaniline | 87-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. innospk.com [innospk.com]
